molecular formula C19H24N4O2 B5509227 1-{[4-(diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

1-{[4-(diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B5509227
M. Wt: 340.4 g/mol
InChI Key: IYSSQKZADQPCQW-CIAFOILYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridine and pyrimidine derivatives often involves multi-step reactions, including condensation, amidation, and cyclization processes. For instance, compounds similar to the target chemical have been synthesized through reactions involving dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate with primary amines, leading to various substituted pyridine carboxamides (Baškovč et al., 2012). Such methodologies highlight the complexity and versatility of synthesizing nitrogen-containing heterocycles.

Molecular Structure Analysis

The molecular structure of pyridine derivatives features a pyridine ring, a crucial moiety that impacts the compound's reactivity and physical properties. For example, studies on related compounds, such as polyamides and poly(amide-imide)s derived from aromatic diamines, reveal how the presence of pyridine and other heterocyclic moieties influences solubility, thermal stability, and mechanical properties (Saxena et al., 2005).

Chemical Reactions and Properties

Pyridine derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and coupling reactions. The functional groups attached to the pyridine ring, such as amine, carboxamide, or ester, play a significant role in these reactions. For instance, the synthesis of N,N-dimethyl(diethyl)-7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides showcases the reactivity of substituted pyridines in forming fused heterocyclic systems (Gein et al., 2009).

Physical Properties Analysis

The physical properties of pyridine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Compounds with pyridine rings often exhibit good solubility in organic solvents, which is crucial for their application in chemical synthesis and material science. The synthesis and characterization of polyamides and poly(amide-imide)s derived from bis(aminophenoxy) benzonitrile, for example, demonstrate the effect of pyridine moieties on solubility and thermal properties (Saxena et al., 2003).

Scientific Research Applications

Synthesis and Characterization

Polymeric Applications

Research has delved into the synthesis and characterization of polyamides and poly(amide-imide)s, highlighting the use of aromatic dicarboxylic acids and bis(carboxyphthalimide)s in creating polymers with notable thermal stability and solubility in aprotic polar solvents. These polymers demonstrate significant resistance to thermal degradation, showcasing their potential in high-temperature applications and as materials with special physical properties such as amorphous structures except for specific derivatives (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Heterocyclic Chemistry

The compound has also been explored in the synthesis of novel heterocyclic compounds, such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, demonstrating its versatility in organic synthesis and potential for creating novel chemical entities with varied biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).

Potential Applications

Material Science

The research into new polyamides based on 2,5‐bis[(4‐carboxyanilino) carbonyl] pyridine and aromatic diamines showcases the development of novel polymers with enhanced solubility and thermal properties, pointing towards their use in advanced material science applications. These materials' inherent viscosities and thermal stability make them suitable candidates for specialized applications (Faghihi & Mozaffari, 2008).

Chemical Synthesis

The compound's role in facilitating the synthesis of 1,8-naphthyridine and isoxazole derivatives via a three-component, one-pot synthesis method underscores its utility in organic synthesis, offering a pathway to efficiently produce complex heterocycles with potential pharmacological properties (Guleli, Erdem, Ocal, Erden, & Sari, 2019).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Compounds with similar structures can have various biological activities, but the exact mechanism would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources. It’s always important to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

1-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-5-22(6-2)16-9-7-15(8-10-16)12-21-23-14(4)11-13(3)17(18(20)24)19(23)25/h7-12H,5-6H2,1-4H3,(H2,20,24)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSSQKZADQPCQW-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2C(=CC(=C(C2=O)C(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=CC(=C(C2=O)C(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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